(S)-(+)-Etodolac-d3

Pharmacokinetics Enantioselective Analysis LC-MS/MS

(S)-(+)-Etodolac-d3 (CAS: 1246818-32-5) is a deuterium-labeled analog of the chiral nonsteroidal anti-inflammatory drug (NSAID) etodolac, specifically the (S)-enantiomer, in which three hydrogen atoms of the ethyl group at position 1 are replaced with deuterium. This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the pharmacologically active S-etodolac in complex biological matrices.

Molecular Formula C17H21NO3
Molecular Weight 290.37 g/mol
Cat. No. B12431867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Etodolac-d3
Molecular FormulaC17H21NO3
Molecular Weight290.37 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i2D3
InChIKeyNNYBQONXHNTVIJ-GUBGJCPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Etodolac-d3: A Stable Isotope-Labeled Internal Standard for Stereoselective Quantification of the Active S-Enantiomer of Etodolac


(S)-(+)-Etodolac-d3 (CAS: 1246818-32-5) is a deuterium-labeled analog of the chiral nonsteroidal anti-inflammatory drug (NSAID) etodolac, specifically the (S)-enantiomer, in which three hydrogen atoms of the ethyl group at position 1 are replaced with deuterium [1]. This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the pharmacologically active S-etodolac in complex biological matrices [2]. Its primary utility lies in compensating for matrix effects and sample preparation variability, enabling precise and accurate measurement of the (S)-enantiomer for pharmacokinetic, bioequivalence, and metabolic studies .

Why Generic Internal Standards Fail to Deliver Accurate Stereoselective Quantification of (S)-(+)-Etodolac-d3


Generic internal standards, such as structural analogs (e.g., indomethacin, ibuprofen) or even racemic deuterated etodolac (e.g., (±)-Etodolac-d3), cannot be simply interchanged with (S)-(+)-Etodolac-d3 for precise bioanalytical quantification. The critical reason is the fundamental difference in enantioselective pharmacokinetics and pharmacodynamics between the (S)- and (R)-enantiomers of etodolac. Studies have demonstrated that the S-enantiomer is responsible for COX-2 inhibition and anti-inflammatory effects, while the R-enantiomer exhibits gastroprotective properties and is pharmacologically inactive in this regard [1]. Furthermore, the two enantiomers exhibit substantially different disposition parameters, with S-etodolac having a total clearance (26.8 L/h) more than 12-fold higher than R-etodolac (2.21 L/h) [2]. A non-stereoselective internal standard or a racemic mixture cannot accurately account for the distinct chromatographic behavior and matrix effects encountered when quantifying the active S-enantiomer. Using (S)-(+)-Etodolac-d3 ensures that the internal standard co-elutes with and experiences identical matrix effects to the target analyte (S-etodolac), a prerequisite for reliable quantification mandated by regulatory bioanalytical method validation guidelines .

Quantitative Differentiation Evidence for (S)-(+)-Etodolac-d3 Against Comparators


Enantioselective Pharmacokinetic Differentiation: 12-Fold Higher Clearance of S-Etodolac Necessitates Stereospecific Internal Standard

The use of (S)-(+)-Etodolac-d3 as a stereospecific internal standard is critical due to the vast difference in pharmacokinetic behavior between the (S)- and (R)-enantiomers of etodolac. A clinical study in healthy volunteers determined that the total clearance (CL/F) of S-etodolac was 26.8 L/h, which is more than 12 times greater than the 2.21 L/h observed for R-etodolac [1]. This massive difference underscores that any non-stereoselective analytical method, or one using a racemic internal standard, would fail to accurately track the distinct concentration-time profile of the active S-enantiomer.

Pharmacokinetics Enantioselective Analysis LC-MS/MS

Enantioselective Volume of Distribution Differentiation: 3.1-Fold Larger Vss for S-Etodolac

The volume of distribution at steady-state (Vss) also differs dramatically between the two enantiomers, further necessitating a stereospecific analytical approach. The same clinical study reported a Vss of 45.8 L for S-etodolac, compared to only 14.6 L for R-etodolac [1]. This 3.1-fold larger Vss for the S-enantiomer indicates significantly greater tissue distribution, which directly impacts plasma concentration measurements and the choice of an appropriate internal standard.

Volume of Distribution Enantioselective Disposition Bioanalysis

Pharmacological Activity Segregation: S-Enantiomer as Sole Source of COX-2 Inhibition and Anti-inflammatory Effect

The pharmacological rationale for specifically quantifying the S-enantiomer, and thus for using (S)-(+)-Etodolac-d3 as an internal standard, is rooted in the segregation of activity between the enantiomers. In vitro and in vivo studies have conclusively demonstrated that the COX-2 inhibitory and anti-inflammatory effects of etodolac are entirely attributable to the S-enantiomer, while the R-enantiomer is inactive in this regard [1]. Conversely, R-etodolac exhibits gastroprotective effects not seen with the S-enantiomer [1]. This functional dichotomy means that measuring total (racemic) etodolac concentration is a poor surrogate for therapeutic effect and safety.

COX-2 Inhibition Anti-inflammatory Enantioselective Pharmacology

Regulatory Compliance: GMP-Compliant Reference Standard for Method Validation

From a procurement and quality assurance perspective, (S)-(+)-Etodolac-d3 is offered as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard in analytical method development and validation . This is a key differentiator from less rigorously characterized deuterated analogs or research-grade materials. The compound is intended to provide traceability against pharmacopeial standards (USP or EP) for API Etodolac .

Reference Standard Method Validation Regulatory Compliance

Optimal Application Scenarios for (S)-(+)-Etodolac-d3 Based on Quantitative Evidence


Enantioselective Pharmacokinetic and Bioequivalence Studies

(S)-(+)-Etodolac-d3 is the optimal internal standard for clinical and preclinical studies designed to evaluate the pharmacokinetics or bioequivalence of etodolac formulations. The evidence that S-etodolac has a 12-fold higher clearance (26.8 L/h) and 3-fold larger volume of distribution (45.8 L) than R-etodolac [1] necessitates its use. Only a stereospecific SIL-IS can accurately quantify the active S-enantiomer in plasma, enabling robust calculation of key PK parameters (AUC, Cmax, t1/2) and meeting stringent regulatory guidelines for bioanalytical method validation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of COX-2 Inhibition

This compound is essential for studies aiming to establish a quantitative relationship between drug exposure and therapeutic effect. Since the S-enantiomer is solely responsible for COX-2 inhibition [2], using (S)-(+)-Etodolac-d3 allows for the generation of precise concentration-time data for the active moiety. This data can then be correlated with pharmacodynamic biomarkers (e.g., ex vivo COX-2 inhibition, pain scores) to build enantioselective PK/PD models, as demonstrated in the literature [1].

Stereoselective Metabolism and Drug-Drug Interaction (DDI) Studies

Given the vastly different metabolic clearances of the two enantiomers [1], (S)-(+)-Etodolac-d3 is the ideal internal standard for in vitro and in vivo studies investigating the stereoselective metabolism of etodolac. It enables accurate tracking of the S-enantiomer's depletion and metabolite formation in hepatocyte incubations or in vivo samples, which is critical for identifying the enzymes responsible (e.g., CYP isoforms) and for predicting potential DDIs that might preferentially affect the clearance of the active enantiomer.

Quality Control and Method Validation in Pharmaceutical Analysis

As a fully characterized reference standard offered in compliance with regulatory guidelines , (S)-(+)-Etodolac-d3 is the appropriate choice for developing and validating robust LC-MS/MS methods for the quantification of S-etodolac in drug substance and drug product. Its use ensures traceability to pharmacopeial standards and supports the generation of data suitable for regulatory submissions, a requirement that non-GMP or racemic deuterated analogs may not fulfill.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-Etodolac-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.